3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone
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Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a dihydroisoquinoline core, a methoxy-methylphenyl group, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine to form the dihydroisoquinoline scaffold.
Introduction of the Piperidinyl Methanone Moiety: This step involves the reaction of the dihydroisoquinoline intermediate with a piperidinyl methanone derivative under suitable conditions, such as the use of a base and a solvent like dichloromethane.
Attachment of the Methoxy-Methylphenyl Group: The final step involves the sulfonylation of the piperidinyl methanone intermediate with a methoxy-methylphenyl sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to the active site of these targets, thereby inhibiting their activity. For example, it may act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding involves interactions with key amino acid residues in the enzyme’s active site, leading to a conformational change that reduces the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: This compound shares the dihydroisoquinoline core and sulfonyl group but differs in the attached benzoic acid moiety.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound has a similar dihydroisoquinoline core but with different substituents on the aromatic ring.
Uniqueness
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxy-methylphenyl group and the piperidinyl methanone moiety distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic candidate.
Properties
Molecular Formula |
C23H28N2O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C23H28N2O4S/c1-17-14-21(9-10-22(17)29-2)30(27,28)25-12-5-8-20(16-25)23(26)24-13-11-18-6-3-4-7-19(18)15-24/h3-4,6-7,9-10,14,20H,5,8,11-13,15-16H2,1-2H3 |
InChI Key |
ZYPRKWAYCSGLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
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